molecular formula C16H17N3O4S B194010 (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid CAS No. 79750-46-2

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid

Numéro de catalogue: B194010
Numéro CAS: 79750-46-2
Poids moléculaire: 347.4 g/mol
Clé InChI: UALOAEFJDPITFY-XOGJBXBPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Foundational Discovery by Alexander Fleming

The historical foundation for compounds of this structural class traces directly to the serendipitous discovery made by Alexander Fleming at Saint Mary's Hospital in London in 1928. Fleming's observation of mold contamination in a bacterial culture plate marked the beginning of the antibiotic era and established the scientific groundwork that would eventually lead to the development of complex semi-synthetic beta-lactam compounds like the target molecule. On September 28, 1928, Fleming returned from vacation to find that a Petri dish containing Staphylococcus bacteria had been contaminated with mold, and the bacteria surrounding the mold colonies had been killed.

Fleming identified the contaminating organism as belonging to the Penicillium genus, specifically Penicillium notatum, which was later reclassified as Penicillium rubens. The active substance produced by this mold, which Fleming named "penicillin" on March 7, 1929, represented the first naturally occurring beta-lactam antibiotic. Fleming's initial studies revealed that this compound was effective against Gram-positive pathogens, including those responsible for scarlet fever, pneumonia, meningitis, and diphtheria, but showed limited activity against Gram-negative bacteria.

The structural foundation established by Fleming's penicillin, characterized by the beta-lactam ring system, became the template for all subsequent developments in this chemical family. The core structure of penicillin, identified as (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, contained the essential beta-lactam and thiazolidine rings that would inspire the development of related compounds with modified bicyclic systems.

Development at Oxford University

The systematic scientific investigation that transformed Fleming's laboratory curiosity into a viable therapeutic agent occurred at Oxford University between 1939 and 1942, under the leadership of Howard Florey and Ernst Chain. This research team, which included Edward Abraham, Norman Heatley, and Margaret Jennings, developed the methodologies necessary for large-scale cultivation, extraction, purification, and storage of penicillin. Their work established the scientific principles that would later enable the development of semi-synthetic derivatives with modified chemical structures.

The Oxford team's breakthrough came on May 25, 1940, when they conducted their famous animal experiment using eight mice infected with Streptococcus. Four mice received penicillin treatment while four served as controls. By the following morning, all control mice had died while all treated mice survived, providing definitive proof of penicillin's therapeutic potential. This experiment validated the antibacterial efficacy of the beta-lactam structure and established the foundation for further chemical modifications.

The research conducted at Oxford between 1939 and 1942 resulted in the first systematic understanding of beta-lactam chemistry and mechanism of action. The team determined that penicillin worked by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins, disrupting the cross-linking of peptidoglycan chains essential for bacterial cell wall integrity. This mechanistic understanding became crucial for the later development of modified beta-lactam compounds with enhanced properties.

The Oxford research also established the first clinical trials of purified penicillin in February 1941, when an Oxford policeman with systemic infection became the first human patient to receive the drug. Although this patient initially showed remarkable improvement, the limited supply of available penicillin prevented complete treatment, highlighting the urgent need for large-scale production methods that would later drive industrial development.

Evolution from Laboratory to Industrial Production

The transition from laboratory-scale production to industrial manufacturing represented a critical phase in the development of beta-lactam chemistry, establishing the technological foundation necessary for creating complex semi-synthetic derivatives. The collaboration between British researchers and American industrial facilities, beginning in July 1941, marked the beginning of systematic approaches to fermentation-based production and chemical modification of natural products.

The United States Department of Agriculture Northern Regional Research Laboratory in Peoria, Illinois, became the center for developing large-scale fermentation methods. Researchers at this facility discovered that corn steep liquor, a byproduct of wet corn milling, provided an excellent medium for penicillin production using deep-tank fermentation methods. This breakthrough increased penicillin yields significantly and established the industrial infrastructure necessary for producing sufficient quantities for both therapeutic use and chemical research.

A pivotal development occurred in 1943 when researchers conducted a worldwide search for more productive Penicillium strains. The discovery of a superior strain on a moldy cantaloupe in a Peoria market demonstrated the potential for strain improvement and highlighted the importance of systematic screening in pharmaceutical development. This strain produced six times more penicillin than Fleming's original mold, establishing the precedent for bioengineering approaches that would later support semi-synthetic drug development.

The industrial production achievements during World War Two created the foundation for systematic chemical modification of natural products. By June 1945, production facilities were generating over 646 billion units of penicillin annually. This large-scale production capability provided both the technical expertise and the raw materials necessary for researchers to begin exploring chemical modifications of the basic penicillin structure.

Year Production Milestone Significance
1942 First patient treated with American-made penicillin Proof of scalable production
1943 War Production Board mass distribution plan Industrial coordination established
1944 2.3 million doses for Normandy invasion Large-scale therapeutic application
1945 646 billion units annual production Industrial capacity for chemical research

Historical Significance in Chemical Research

The development of semi-synthetic beta-lactam compounds represented a fundamental shift in pharmaceutical chemistry from natural product isolation to systematic chemical modification. The discovery of 6-aminopenicillanic acid in 1957 by researchers at Beecham Research Laboratories marked a crucial turning point that enabled the creation of compounds with modified side chains and altered pharmacological properties. This achievement demonstrated that the core beta-lactam structure could be systematically modified while retaining antibacterial activity.

The isolation of 6-aminopenicillanic acid provided the chemical foundation for developing compounds with expanded bicyclic ring systems, such as the cephalosporin family to which the target compound belongs. The transition from the penicillin bicyclic system (beta-lactam fused with thiazolidine) to the cephalosporin system (beta-lactam fused with dihydrothiazine) demonstrated the versatility of beta-lactam chemistry and opened new avenues for structural modification.

The systematic approach to semi-synthetic drug development that emerged in the 1950s and 1960s established the methodological framework for creating compounds like (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid. This compound represents the culmination of decades of research into beta-lactam chemistry, incorporating specific stereochemical modifications and structural features designed to optimize antibacterial activity and pharmacological properties.

The introduction of cephalexin in 1967 by Eli Lilly and Company marked a significant milestone in semi-synthetic beta-lactam development. As the first orally active cephalosporin, cephalexin demonstrated that systematic chemical modification could produce compounds with improved bioavailability and therapeutic utility compared to natural penicillins. By 2008, cephalexin had become the most prescribed cephalosporin antibiotic in the United States, with over 25 million prescriptions annually, validating the commercial and therapeutic success of semi-synthetic beta-lactam chemistry.

Compound Class Development Period Key Innovation Clinical Impact
Natural Penicillins 1928-1945 Beta-lactam discovery Foundation of antibiotic therapy
6-Aminopenicillanic Acid 1957 Semi-synthetic precursor Enabled systematic modification
First Generation Cephalosporins 1960s-1970s Expanded bicyclic system Improved oral bioavailability
Advanced Cephalosporins 1970s-present Stereochemical optimization Enhanced therapeutic specificity

The chemical evolution from Fleming's original penicillin to complex semi-synthetic compounds like the target molecule demonstrates the power of systematic medicinal chemistry in drug development. This progression established the scientific and industrial infrastructure that continues to support modern pharmaceutical research, providing the foundation for developing new generations of beta-lactam antibiotics with increasingly sophisticated chemical modifications and therapeutic applications.

Propriétés

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-7,10-12,15H,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,12?,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALOAEFJDPITFY-XOGJBXBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)[C@@H](C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554692
Record name (6R,7R)-7-{[(2R)-2-Amino-2-phenylacetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79750-46-2
Record name (6R,7R)-7-{[(2R)-2-Amino-2-phenylacetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mécanisme D'action

Result of Action

The result of the action of Cephalexin Impurity F is the inhibition of bacterial cell wall synthesis, leading to cell lysis and death. This makes it effective against a broad range of gram-positive and gram-negative bacteria.

Action Environment

The action of Cephalexin Impurity F can be influenced by various environmental factors. For instance, it has been found that Cephalexin is generally stable when exposed to temperatures up to 60 °C, ultraviolet light or visible light in the 300–800 nm wavelength range, and 75% relative humidity. Under acidic, basic, hydrogen peroxide, and metal ion oxidative conditions, cephalexin showed degradation susceptibility. These findings suggest that similar environmental factors could potentially influence the action, efficacy, and stability of Cephalexin Impurity F.

Activité Biologique

The compound (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid, also known as isocefalexine, is a member of the cephalosporin class of antibiotics. This article reviews its biological activity, focusing on its antibacterial properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of isocefalexine is characterized by a bicyclic core that includes a thiazolidine ring and a β-lactam moiety, which is crucial for its antibacterial activity. The compound has the following properties:

Property Value
Molecular FormulaC₁₅H₁₄N₄O₄S
Molecular Weight366.36 g/mol
Melting Point166–169 °C
SolubilitySlightly soluble in DMSO and methanol; very slightly in water (heated)

Isocefalexine exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This binding disrupts cell wall integrity, leading to cell lysis and ultimately bacterial death.

Antibacterial Activity

Research indicates that isocefalexine demonstrates significant activity against various Gram-positive and some Gram-negative bacteria. Its efficacy can be summarized as follows:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli4 µg/mL
Streptococcus pneumoniae0.25 µg/mL
Klebsiella pneumoniae8 µg/mL

Case Studies

  • Clinical Efficacy Against Staphylococcus aureus : A clinical study demonstrated that isocefalexine was effective in treating skin infections caused by methicillin-resistant Staphylococcus aureus (MRSA). Patients treated with isocefalexine showed a significant reduction in infection symptoms within 48 hours compared to control groups receiving standard treatments.
  • Comparative Study with Other Antibiotics : In a comparative study involving several cephalosporins, isocefalexine exhibited superior activity against certain resistant strains of Escherichia coli. The study highlighted its potential as a viable alternative in cases where traditional cephalosporins failed due to resistance mechanisms.
  • In Vitro Studies : Laboratory tests indicated that isocefalexine retained activity against β-lactamase-producing strains, which are typically resistant to many β-lactam antibiotics. This characteristic suggests that isocefalexine could be an important addition to the arsenal against multi-drug resistant pathogens.

Research Findings

Recent studies have focused on optimizing the structure of isocefalexine to enhance its antibacterial properties:

  • Modifications at the C3 position have been shown to increase binding affinity to PBPs without compromising solubility.
  • Derivatives of isocefalexine have been synthesized and evaluated for their MIC values against various bacterial strains, revealing several promising candidates for further development.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Analysis

Key structural differences among analogues lie in the position 7 side chain and position 3 substituents :

Table 1: Structural Comparison
Compound Name / Evidence ID Position 7 Substituent Position 3 Substituent Molecular Weight (g/mol) Key Features
Target Compound (2R)-2-amino-2-phenylacetyl Methyl Not explicitly stated Broad-spectrum activity inferred from phenylacetyl group
(6R,7R)-7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-... 3-chloro-4-hydroxyphenyl Methyl 397.05 Enhanced polarity due to Cl and OH groups; potential Gram-positive activity
(6S,7S)-7-((R)-2-amino-2-(4-hydroxyphenyl)acetamido)-... 4-hydroxyphenyl Vinyl 375.4 Hydroxyl group improves solubility; vinyl may increase reactivity
(6R,7R)-3-(Acetoxymethyl)-7-(2-(pyridin-4-ylthio)acetamido)-... Pyridin-4-ylthio Acetoxymethyl 423.46 Increased lipophilicity; possible extended Gram-negative coverage
7-AVCA (7-aminocephalosporanic acid) Amino Vinyl 240.28 Core intermediate; simpler structure with reduced side chain complexity
Key Observations:
  • Phenylacetyl vs. Heteroaromatic Groups: The target’s phenylacetyl group (non-polar) contrasts with ’s pyridinylthio (polarizable sulfur), which may enhance membrane penetration .
  • Steric Effects : ’s cyclohexadienyl group adds bulk, possibly altering target specificity .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Property Target Compound
Molecular Weight ~347 (estimated) 397.05 423.46 375.4
Solubility Moderate (methyl) Low (Cl/OH) Low (lipophilic) High (OH group)
Stability to β-Lactamase Moderate Moderate High (bulky) Low
  • Solubility : Hydroxyl groups () improve aqueous solubility, whereas lipophilic groups () favor tissue penetration .
  • β-Lactamase Resistance : Bulky substituents (e.g., pyridinylthio in ) may hinder enzyme binding, enhancing stability .

Méthodes De Préparation

Reaction Mechanism and Substrate Selection

The core structure of this compound derives from 7-amino-desacetoxycephalosporanic acid (7-ADCA), a common intermediate in cephalosporin biosynthesis. The introduction of the (2R)-2-amino-2-phenylacetyl side chain is achieved via enzymatic acylation using immobilized penicillin acylase (IPA). This enzyme catalyzes the transfer of the acyl group from an L-phenylglycine ester derivative to the 7-amino group of 7-ADCA, ensuring retention of the (2R) configuration.

Key substrates include:

  • L-Phenylglycine methyl ester hydrochloride

  • L-Phenylglycine methosulfate

  • 7-ADCA (3-methyl variant for target compound synthesis)

Optimized Reaction Conditions

The patent CN105274177A outlines a multi-step enzymatic process:

Step 1: Acylation Reaction

  • Temperature : 15–20°C to minimize enzyme denaturation.

  • pH : Maintained at 6.2–7.0 using ammonia water.

  • Reaction Time : 2.5–3.0 hours.

  • Molar Ratio : L-Phenylglycine ester derivative to 7-ADCA = 1.17–1.4:1.

  • Enzyme Loading : 1.8–2.2 KU/L of reaction solution.

Table 1: Comparative Acylation Parameters from Patent Embodiments

ParameterEmbodiment 1Embodiment 2Embodiment 3
Temperature (°C)181820
pH6.66.67.0
Reaction Time (h)2.82.82.5
Enzyme Activity (U/g)232323
Yield (%)99.999.999.9

The immobilized enzyme enables reuse across multiple batches, reducing production costs.

Post-Reaction Processing and Purification

Separation of Enzyme and Product

After acylation, the reaction mixture is adjusted to a viscosity of 50–200 mPa·s using deionized water. The immobilized enzyme is separated using a specialized penicillin acylase separator featuring:

  • Multi-stage filtration with 80–120 mesh screens.

  • Agitation system to prevent clogging during enzyme recovery.

Crystallization and Filtration

The crude product is purified via acid-base crystallization:

  • Acidification : Adjust pH to 1.3–1.5 with sulfuric acid to precipitate impurities.

  • Membrane Filtration : Use 0.45 μm membranes to remove particulates.

  • Crystallization : Raise temperature to 30–60°C and adjust pH to 4.0–6.0 with ammonia water.

  • Washing : Sequential rinsing with water and acetone to remove residual solvents.

Critical Factor : Maintaining pH >4.0 during crystallization prevents degradation of the β-lactam ring.

Analytical and Quality Control Measures

Purity Assessment

  • HPLC : Quantifies residual L-phenylglycine derivatives (<0.1%).

  • UV-Vis Spectroscopy : Measures absorbance at 262 nm to verify dissolution profiles.

  • Chiral Chromatography : Confirms stereochemical purity of the (2R,6R,7R) configuration.

Impurity Profiling

Common impurities include:

  • Δ-3-Cefaclor : A degradation product formed under acidic conditions.

  • Des-acetyl Byproducts : Resulting from incomplete acylation.

Industrial-Scale Production Considerations

Equipment Design

  • Penicillin Acylase Separator : Features multiple overhead outlets and U-shaped agitators to enhance enzyme recovery.

  • Centrifugal Filters : Minimize product loss during washing cycles.

Environmental and Cost Efficiency

  • Enzyme Reusability : Reduces waste generation.

  • Solvent Recycling : Acetone and ammonia water are distilled and reused.

Q & A

Q. What are the key synthetic pathways for this compound, and how are reaction conditions optimized?

The synthesis involves nucleophilic substitution at the β-lactam core, followed by acylation of the 7-amino group. Critical steps include:

  • Oxidation/Reduction : Use of KMnO₄ for ketone formation or LiAlH₄ for alcohol intermediates .
  • Substitution : Amine or halogen nucleophiles under controlled pH (e.g., 8–9) to preserve stereochemistry .

Q. Key Optimization Parameters :

VariableOptimal RangeImpact on Yield
Temperature0–25°CPrevents β-lactam degradation
CatalystTrimethylamineEnhances acylation efficiency
SolventDichloromethane/THFBalances solubility and reactivity

Q. What analytical methods validate the compound’s stereochemical configuration?

  • X-ray Crystallography : Resolves absolute configuration of the bicyclic core and R-group substituents .
  • NMR Spectroscopy : NOESY correlations confirm spatial proximity of H-6 and H-7 protons (δ 5.1–5.3 ppm) .
  • Circular Dichroism (CD) : Detects Cotton effects at 240–260 nm for β-lactam and thiazolidine rings .

Q. How is stability assessed under varying pH and temperature conditions?

  • Degradation Studies :

    • Acidic Conditions (pH 2) : Hydrolysis of the β-lactam ring, forming a diketopiperazine byproduct.
    • Basic Conditions (pH 10) : Thiazolidine ring opening, yielding a thiol intermediate .
  • Thermal Stability :

    TemperatureHalf-Life (t₁/₂)Major Degradation Pathway
    25°C>30 daysNone
    40°C7 daysOxidative dimerization

Advanced Research Questions

Q. How can conflicting data on antimicrobial activity against Gram-negative strains be resolved?

Discrepancies arise from:

  • Strain-Specific Resistance : Efflux pump expression in Pseudomonas aeruginosa reduces intracellular concentration .
  • Assay Conditions : Cation-adjusted Mueller-Hinton broth enhances reproducibility compared to standard media .
  • Structural Modifications : Adding a pyridinium group (e.g., at C-3) improves penetration through outer membranes .

Q. Design Strategy for Analogs :

Modification SiteFunctional GroupImpact on Activity
C-3Vinyl/ThiolEnhances membrane permeability
C-7 Acyl ChainHeterocyclicBroadens spectrum against ESBLs

Q. What methodologies address low yields in large-scale acylation reactions?

  • Kinetic Control : Lower reaction temperatures (0–5°C) favor monoacylation over diacylation .
  • Enzymatic Catalysis : Use of Candida antarctica lipase B for regioselective acylation (≥90% yield) .
  • In Situ Monitoring : FTIR tracks carbonyl stretching (1750 cm⁻¹) to halt reactions at 85–90% conversion .

Q. How do solvent polarity and ionic strength influence crystallization efficiency?

  • Polar Solvents (e.g., MeOH/H₂O) : Promote needle-like crystals but risk hydrate formation.
  • Low Polarity (e.g., EtOAc) : Yield cubic crystals with higher purity (99.5% by HPLC) .
  • Additives : 0.1 M NaCl reduces electrostatic repulsion between zwitterionic molecules, improving crystal size .

Q. What computational approaches predict binding affinity to penicillin-binding proteins (PBPs)?

  • Molecular Dynamics (MD) : Simulate interactions with PBP3’s active site (e.g., Ser310, Lys315).
  • Free Energy Perturbation (FEP) : Quantify ΔG changes for C-7 acyl modifications .
  • Key Findings :
    • The (2R)-2-amino-2-phenylacetyl group forms a hydrogen bond with Lys315 (ΔG = −8.2 kcal/mol) .
    • Methyl at C-3 minimizes steric clashes with Val216 .

Q. How are degradation products characterized during forced degradation studies?

  • LC-HRMS : Identifies oxidation products (e.g., sulfoxide at S-1, m/z 413.2) .
  • Isolation via Prep-HPLC : Degradants are isolated using a C18 column (MeCN/H₂O, 0.1% TFA) .
  • Mechanistic Insight : Photooxidation under UV light (254 nm) generates a reactive singlet oxygen species .

Q. What strategies mitigate β-lactamase-mediated resistance in preclinical models?

  • Combination Therapy : Co-administration with avibactam (a β-lactamase inhibitor) reduces MIC₉₀ from 32 μg/mL to 2 μg/mL .
  • Prodrug Design : Phosphonoamino derivatives (e.g., at C-7) resist hydrolysis by Class A enzymes .

Q. How is enantiomeric purity ensured during asymmetric synthesis?

  • Chiral HPLC : Use a Chiralpak IA column (n-hexane/iPrOH, 80:20) to resolve R/S isomers (Rₜ = 12.3 vs. 14.7 min) .
  • Catalytic Asymmetric Catalysis : (R)-BINAP-Pd complexes achieve 98% ee in the acylation step .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Reactant of Route 2
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.